molecular formula C21H20ClNO3 B11103307 2-Phenylethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

2-Phenylethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11103307
M. Wt: 369.8 g/mol
InChI Key: ULKUIKKXALTIEE-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a phenylethyl group, a chlorophenyl group, and a tetrahydropyridine ring

Preparation Methods

The synthesis of 2-Phenylethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the phenylethyl and chlorophenyl groups. The reaction conditions typically require the use of specific catalysts and reagents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenylethyl, chlorophenyl, or tetrahydropyridine moieties.

Scientific Research Applications

2-Phenylethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its interactions with biological targets, such as enzymes or receptors. In medicine, this compound could be explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent modulation of specific pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-Phenylethyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate stands out due to its unique combination of structural features. Similar compounds may include other tetrahydropyridine derivatives or compounds with phenylethyl and chlorophenyl groups. The specific arrangement of these groups in the compound contributes to its distinct chemical and biological properties, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

2-phenylethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C21H20ClNO3/c1-14-20(21(25)26-11-10-15-6-3-2-4-7-15)18(13-19(24)23-14)16-8-5-9-17(22)12-16/h2-9,12,18H,10-11,13H2,1H3,(H,23,24)

InChI Key

ULKUIKKXALTIEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)OCCC3=CC=CC=C3

Origin of Product

United States

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